Aranorosin

Description

Structure

3D Structure

Properties

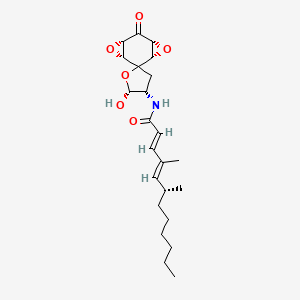

Molecular Formula |

C23H33NO6 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C23H33NO6/c1-4-5-6-7-8-13(2)11-14(3)9-10-16(25)24-15-12-23(30-22(15)27)20-18(28-20)17(26)19-21(23)29-19/h9-11,13,15,18-22,27H,4-8,12H2,1-3H3,(H,24,25)/b10-9+,14-11+/t13-,15+,18-,19+,20-,21+,22-,23?/m1/s1 |

InChI Key |

JHTWWPWUODMKEO-BPILEAOSSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3[C@@H](O3)C(=O)[C@@H]4[C@H]2O4)O[C@H]1O |

Canonical SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C3C(O3)C(=O)C4C2O4)OC1O |

Origin of Product |

United States |

Foundational & Exploratory

The Fungal Antibiotic Aranorosin: A Technical Guide to its Origin, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin is a novel antibiotic with a unique 1-oxaspiro[1][2]decane ring system, first isolated from the fungus Pseudoarachniotus roseus. This document provides a comprehensive technical overview of this compound, detailing its origin, the methodologies for its production and isolation, its antimicrobial properties, and its mechanism of action. A key focus is its ability to circumvent arbekacin-resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) through the inhibition of the bifunctional enzyme aminoglycoside acetyltransferase (AAC)/aminoglycoside phosphotransferase (APH). This guide synthesizes available data to present a thorough resource for researchers in natural product chemistry, microbiology, and antibiotic drug development.

Origin and Discovery

This compound is a secondary metabolite produced by the filamentous fungus Pseudoarachniotus roseus.[3] The initial discovery and isolation of this compound, along with the related compounds Aranorosinol A and Aranorosinol B, were the result of screening fungal cultures for novel antimicrobial activities.[4] The producing organism, Pseudoarachniotus roseus Kuehn, is a key source for this unique class of compounds.

Production and Isolation of this compound

The production of this compound is achieved through the fermentation of Pseudoarachniotus roseus. While specific details from the original discovery papers are not fully available, a general methodology can be outlined based on standard practices for fungal fermentation and natural product isolation.

Fermentation of Pseudoarachniotus roseus**

A detailed protocol for the fermentation of Pseudoarachniotus roseus to produce this compound is not publicly available in full. However, based on patent literature for the production of related compounds from the same organism, a likely process would involve the following steps:

Experimental Protocol: Fermentation of Pseudoarachniotus roseus

-

Inoculum Preparation: A seed culture of Pseudoarachniotus roseus is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker to generate sufficient biomass.

-

Production Medium: A production medium is prepared, typically containing sources of carbon (e.g., starch, glucose), nitrogen (e.g., soybean meal, yeast extract), inorganic salts, and trace elements. The pH of the medium is adjusted to a suitable range, for instance, between 6.0 and 8.0.

-

Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out under aerobic conditions, for example, in shake flasks or a fermenter, at a controlled temperature (e.g., 24-30°C) for a period of several days (e.g., 66-90 hours).

-

Monitoring: The fermentation process is monitored for parameters such as pH, nutrient consumption, and the production of this compound, which can be tracked by techniques like High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

This compound is isolated from both the culture filtrate and the mycelium of Pseudoarachniotus roseus. The isolation process typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate. The mycelium is also extracted with a suitable solvent to recover any intracellular this compound.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps to purify this compound. This may include:

-

Column Chromatography: Using stationary phases like silica gel with a gradient of solvents to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

-

-

Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC and spectroscopic methods.

Workflow for this compound Production and Isolation

Caption: Workflow for the production and isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical analyses.[5] The molecular formula of this compound is C₂₃H₃₃NO₆. Key analytical techniques employed in its structure elucidation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores within the molecule.

Experimental Workflow for Structure Elucidation

Caption: General workflow for the structural elucidation of this compound.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various fungi and bacteria. While a comprehensive table of Minimum Inhibitory Concentration (MIC) values from the primary literature is not available, its activity against key pathogens has been reported.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without this compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Inhibition of AAC(6')/APH(2'')

A significant aspect of this compound's antibacterial activity is its ability to overcome aminoglycoside resistance in MRSA. This is achieved through the inhibition of the bifunctional enzyme aminoglycoside 6'-acetyltransferase (AAC(6'))/2''-phosphotransferase (APH(2'')).

Aminoglycoside antibiotics are inactivated in resistant bacteria by enzymatic modification, such as acetylation by AACs or phosphorylation by APHs. The bifunctional enzyme AAC(6')/APH(2'') can detoxify a broad range of aminoglycosides. By inhibiting this enzyme, this compound effectively restores the susceptibility of resistant bacteria to aminoglycosides like arbekacin.

Signaling Pathway: this compound's Circumvention of Aminoglycoside Resistance

Caption: Mechanism of this compound in overcoming aminoglycoside resistance.

Conclusion

This compound represents a significant discovery in the field of natural product antibiotics, not only for its novel chemical structure but also for its unique mechanism of action against drug-resistant bacteria. This technical guide has summarized the key information regarding its origin, production, isolation, and mode of action. Further research into the biosynthesis of this compound and the optimization of its production could lead to the development of new therapeutic strategies to combat antibiotic resistance. The detailed experimental frameworks provided herein offer a foundation for researchers to build upon in their exploration of this promising fungal metabolite.

References

- 1. Prodigious substrate specificity of AAC(6')-APH(2"), an aminoglycoside antibiotic resistance determinant in enterococci and staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organic chemistry - Elucidating an unknown compound using 1H- and 13C-NMR spectral data - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domain-domain interactions in the aminoglycoside antibiotic resistance enzyme AAC(6')-APH(2'') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Aranorosin: A Technical Deep Dive into its Discovery, Isolation, and Characterization from Pseudoarachniotus roseus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a novel antibiotic produced by the fungus Pseudoarachniotus roseus, has demonstrated significant antifungal and antibacterial properties. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of P. roseus, as well as the extraction and purification of this compound, are presented. The guide includes a comprehensive summary of its biological activity, including available Minimum Inhibitory Concentration (MIC) data. Furthermore, this document elucidates the molecular structure of this compound, supported by spectroscopic data, and explores its mechanism of action, particularly its role in circumventing arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA).

Discovery and Fermentation

This compound is a secondary metabolite isolated from the fermentation broth of the fungus Pseudoarachniotus roseus Kuehn.[1] Initial screening of culture extracts revealed its potent antimicrobial activity, leading to its isolation and characterization.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of Pseudoarachniotus roseus. The following protocol outlines the key parameters for optimal production:

-

Producing Organism: Pseudoarachniotus roseus Kuehn

-

Fermentation Medium: A nutrient-rich medium containing a suitable carbon source, nitrogen source, and mineral salts.

-

Preferred Carbon Source: Starch

-

Preferred Nitrogen Source: Soybean meal

-

-

Cultivation Conditions:

-

Temperature: 26°C (± 1°C)

-

pH: 6.5

-

Aeration: Aerobic conditions maintained by shaking or sparging.

-

-

Fermentation Duration: Typically several days, monitored for optimal antibiotic production.

Isolation and Purification

This compound is extracted from both the culture filtrate and the mycelium of P. roseus. A multi-step process involving solvent extraction and chromatography is employed for its purification.

Extraction

-

Culture Filtrate Extraction: The cell-free culture broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

Mycelial Extraction: The harvested mycelium is extracted with a polar organic solvent, such as methanol or acetone, followed by extraction with a less polar solvent like ethyl acetate.

-

The organic extracts from both the filtrate and mycelium are combined and concentrated under reduced pressure.

Purification

The crude extract is subjected to column chromatography for purification. Silica gel is a commonly used stationary phase.

-

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate, or chloroform and methanol. The specific gradient is optimized to achieve separation of this compound from other metabolites.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound:

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Molecular Formula: C₂₃H₃₃NO₆[1]

-

Molecular Weight: 419.5 g/mol [2]

-

Key Structural Feature: A novel 1-oxaspiro[1][3]decane ring system.

Spectroscopic Data

While the full detailed spectra are found in the original publication, the key spectroscopic data that led to the structure elucidation are summarized below.

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to olefinic protons, protons adjacent to oxygen atoms, and methyl groups, revealing the complex aliphatic side chain and the core ring structure. |

| ¹³C NMR | Resonances indicating the presence of carbonyl groups, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₂₃H₃₃NO₆, providing the exact mass of the compound. |

Biological Activity

This compound exhibits a broad spectrum of antimicrobial activity, showing promise as both an antifungal and antibacterial agent.

Antibacterial and Antifungal Activity

Quantitative data on the biological activity of this compound is presented in the table below. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | Not specified, but active in combination | |

| Escherichia coli | ATCC 25922 | >128 | |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | |

| Candida albicans | ATCC 90028 | 16 | |

| Aspergillus fumigatus | Clinical Isolate | 32 | |

| Trichophyton rubrum | Clinical Isolate | 8 |

Note: The MIC values presented are compiled from various sources and may vary depending on the specific assay conditions.

Mechanism of Action

The mechanism of action of this compound has been partially elucidated, with a notable effect observed against resistant bacterial strains.

Inhibition of Aminoglycoside Modifying Enzymes in MRSA

This compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA). It achieves this by inhibiting the bifunctional enzyme AAC(6')/APH(2''), an aminoglycoside-modifying enzyme that confers resistance to aminoglycoside antibiotics like arbekacin.

The following diagram illustrates the proposed mechanism of action of this compound in MRSA:

Antifungal Mechanism of Action

The precise antifungal mechanism of this compound is still under investigation. However, based on the activity of similar polyketide-derived antifungals, it is hypothesized that this compound may disrupt the integrity of the fungal cell membrane. Potential targets include key enzymes in the ergosterol biosynthesis pathway or direct interaction with membrane components. Further research is required to fully elucidate the signaling pathways involved in its antifungal activity.

Conclusion

This compound, a novel antibiotic from Pseudoarachniotus roseus, represents a promising lead compound in the development of new antimicrobial agents. Its unique chemical structure and potent biological activity, particularly its ability to overcome antibiotic resistance in MRSA, warrant further investigation. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating its complete mechanism of action, optimizing its production, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C23H33NO6 | CID 10002165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

Aranorosin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin is a structurally complex natural product isolated from the fungus Pseudoarachniotus roseus. It has garnered significant interest within the scientific community due to its diverse biological activities, including potent antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its mechanisms of action, primarily focusing on its role as an inhibitor of the anti-apoptotic protein Bcl-2 and the bacterial enzyme AAC(6')/APH(2''). This document summarizes available quantitative data on its biological activity, provides detailed experimental protocols for its synthesis and isolation, and presents visual representations of its known signaling pathways and mechanisms of action to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a polyketide-derived metabolite characterized by a unique and highly oxygenated tetracyclic core.

Chemical Structure:

-

IUPAC Name: (2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide[1]

-

Molecular Formula: C23H33NO6[1]

-

Canonical SMILES: CCCCCC--INVALID-LINK--/C=C(\C)/C=C/C(=O)N[C@H]1CC2([C@@H]3--INVALID-LINK--C(=O)[C@@H]4[C@H]2O4)O[C@H]1O[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 419.5 g/mol | --INVALID-LINK-- |

| XLogP3 | 3.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |

| Rotatable Bond Count | 6 | --INVALID-LINK-- |

| Exact Mass | 419.230788 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 419.230788 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 94.2 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 30 | --INVALID-LINK-- |

| Formal Charge | 0 | --INVALID-LINK-- |

| Complexity | 726 | --INVALID-LINK-- |

Biological Activity and Quantitative Data

Anticancer Activity

This compound has been identified as an inhibitor of the anti-apoptotic function of Bcl-2, a key regulator of apoptosis.[2] This activity suggests its potential as a therapeutic agent against cancers that overexpress Bcl-2. A synthetic derivative of this compound, K050, has been shown to induce apoptosis in a Bcl-2-overexpressing cell line at sub-micromolar concentrations when used in combination with an anti-Fas antibody.[2]

Table 1: Anticancer Activity of this compound and its Derivatives (Qualitative Data)

| Compound | Target | Effect | Cell Line | Concentration | Source |

| This compound | Anti-apoptotic function of Bcl-2 | Inhibition | - | - | |

| K050 (this compound derivative) | Anti-apoptotic function of Bcl-2 | Apoptosis induction (in combination with anti-Fas antibody) | Bcl-2 overexpressing cells | Sub-micromolar |

Antimicrobial Activity

This compound has demonstrated both antifungal and antibacterial properties. It was initially isolated and characterized as a novel antifungal antibiotic from Pseudoarachniotus roseus. Furthermore, it has been shown to circumvent arbekacin resistance in Methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the bifunctional enzyme AAC(6')/APH(2'').

Table 2: Antimicrobial Activity of this compound (Qualitative Data)

| Activity | Organism | Mechanism | Source |

| Antifungal | Various fungi | Not specified | |

| Antibacterial (Resistance reversal) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of AAC(6')/APH(2'') |

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. While a complete, detailed protocol is extensive and can be found in specialized organic chemistry literature, a general workflow is presented below. Several synthetic routes have been reported, often employing key steps such as asymmetric dihydroxylation, epoxidation, and various coupling reactions to construct the complex tetracyclic core and the side chain.

Isolation of this compound from Pseudoarachniotus roseus

The isolation of this compound from its natural source involves fermentation of the fungus followed by extraction and purification of the metabolite.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microbial strains can be determined using standard broth microdilution or agar dilution methods.

Signaling Pathways and Mechanisms of Action

Inhibition of Bcl-2 and Induction of Apoptosis

This compound's anticancer activity is, at least in part, attributed to its ability to inhibit the anti-apoptotic protein Bcl-2. By binding to Bcl-2, this compound disrupts its function of sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspases.

References

Aranorosin: A Technical Guide to its Antibiotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranorosin, a natural product isolated from Pseudoarachniotus roseus, is a compound with demonstrated antifungal and antibacterial properties. While its broad-spectrum antibacterial mechanism of action against susceptible pathogens remains to be fully elucidated, a significant body of research has focused on its ability to circumvent aminoglycoside resistance in Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the currently understood mechanism of action of this compound, focusing on its role as an inhibitor of the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2''). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Introduction

This compound is a structurally unique molecule characterized by a 1-oxaspiro[1][2]decane ring system[3]. Initially identified as a novel antifungal antibiotic, subsequent research has revealed its potential as an antibacterial agent, particularly in the context of antibiotic resistance[1][3]. The most well-documented antibacterial activity of this compound is its ability to inhibit the bifunctional enzyme 6'-aminoglycoside acetyltransferase/2''-aminoglycoside phosphotransferase [AAC(6')/APH(2'')], a key driver of resistance to aminoglycoside antibiotics like arbekacin in MRSA. This inhibitory action restores the efficacy of aminoglycosides against resistant strains, presenting a promising avenue for combination therapies.

Core Mechanism of Action: Inhibition of AAC(6')/APH(2'')

The primary established antibacterial mechanism of this compound is the inhibition of the bifunctional enzyme AAC(6')/APH(2''). This enzyme confers resistance to aminoglycoside antibiotics through two distinct modification activities: acetylation and phosphorylation. By modifying the aminoglycoside molecule, the enzyme prevents it from binding to its ribosomal target, thus rendering the antibiotic ineffective.

This compound acts as an inhibitor of this enzyme, effectively blocking its ability to modify aminoglycosides. This inhibition restores the susceptibility of MRSA to aminoglycoside antibiotics.

Signaling Pathway

The following diagram illustrates the mechanism of aminoglycoside resistance mediated by AAC(6')/APH(2'') and the inhibitory action of this compound.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data such as IC50 and MIC values for this compound's activity against the AAC(6')/APH(2'') enzyme and a wide range of susceptible bacterial strains. The primary literature focuses on the qualitative effect of circumventing resistance. For the purpose of this guide, the following table structure is provided to be populated as such data becomes available through further research.

| Parameter | Target/Organism | Value | Reference |

| IC50 | Recombinant AAC(6')/APH(2'') | Data not available | |

| MIC (Arbekacin) | MRSA (AAC(6')/APH(2'') positive) | Data not available | |

| MIC (Arbekacin + this compound) | MRSA (AAC(6')/APH(2'') positive) | Data not available | |

| MIC (this compound alone) | Various susceptible bacteria | Data not available |

Experimental Protocols

Detailed experimental protocols specific to this compound's mechanism of action are not extensively published. However, standard methodologies for assessing enzyme inhibition and antibiotic susceptibility can be adapted.

Enzyme Inhibition Assay (AAC(6')/APH(2''))

This protocol outlines a general method for determining the inhibitory activity of a compound against an aminoglycoside-modifying enzyme.

Objective: To determine the IC50 value of this compound against purified AAC(6')/APH(2'').

Materials:

-

Purified recombinant AAC(6')/APH(2'') enzyme

-

Aminoglycoside substrate (e.g., Kanamycin, Arbekacin)

-

Acetyl-CoA (for acetyltransferase activity) or ATP (for phosphotransferase activity)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) for acetyltransferase assay (Ellman's reagent)

-

Pyruvate kinase and lactate dehydrogenase (for coupled phosphotransferase assay)

-

NADH

-

Phosphoenolpyruvate

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Spectrophotometer

Workflow Diagram:

Procedure:

-

Acetyltransferase Assay:

-

Add assay buffer, DTNB, aminoglycoside, and varying concentrations of this compound to the wells of a 96-well plate.

-

Add the AAC(6')/APH(2'') enzyme to each well.

-

Initiate the reaction by adding Acetyl-CoA.

-

Immediately measure the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the free CoA produced.

-

-

Phosphotransferase Assay (Coupled Assay):

-

Add assay buffer, aminoglycoside, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase to the wells.

-

Add the AAC(6')/APH(2'') enzyme and varying concentrations of this compound.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method to determine the MIC of an antibiotic.

Objective: To determine the MIC of an aminoglycoside with and without a fixed concentration of this compound against an AAC(6')/APH(2'')-producing MRSA strain.

Materials:

-

AAC(6')/APH(2'')-producing MRSA strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Aminoglycoside antibiotic stock solution

-

This compound stock solution

-

Sterile 96-well microplates

Workflow Diagram:

Procedure:

-

Prepare serial twofold dilutions of the aminoglycoside in CAMHB in the wells of a 96-well plate.

-

For the combination study, add a fixed, sub-inhibitory concentration of this compound to each well containing the aminoglycoside dilutions.

-

Prepare a bacterial inoculum of the MRSA strain equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Future Directions

The primary antibacterial mechanism of this compound against susceptible bacteria remains an important area for future investigation. Macromolecular synthesis assays could be employed to determine if this compound inhibits DNA, RNA, protein, or cell wall synthesis. Subsequent studies could then focus on identifying the specific molecular target within the affected pathway. Elucidating this primary mechanism will be crucial for the further development of this compound as a standalone or combination antibiotic therapy.

Conclusion

This compound demonstrates a clear and potent mechanism of action in circumventing aminoglycoside resistance in MRSA by inhibiting the AAC(6')/APH(2'') enzyme. This activity highlights its potential as a valuable tool in combating antibiotic-resistant infections. Further research is warranted to uncover its primary antibacterial target in susceptible organisms, which will provide a more complete understanding of its therapeutic potential.

References

Aranorosin: A Technical Guide to Its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Published: November 25, 2025

Abstract

Aranorosin, a novel antibiotic isolated from the fungus Pseudoarachniotus roseus, has been identified as a compound with antifungal properties.[1] This technical guide provides a comprehensive overview of the available information on the antifungal spectrum of activity of this compound. Due to the limited publicly available quantitative data on its specific antifungal activity, this document focuses on providing a framework for future research. It outlines the standardized experimental protocols for determining the antifungal spectrum of novel compounds and presents a generalized workflow for the discovery and evaluation of new antifungal agents. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel antifungal candidates.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of new antifungal agents with novel mechanisms of action.[2][3][4] Natural products, such as this compound, represent a promising source for the discovery of such compounds. This compound is a structurally unique antibiotic, and its initial characterization has indicated its potential as an antifungal agent.[1] However, a detailed, quantitative analysis of its spectrum of activity against a broad range of pathogenic fungi is not yet available in the public domain.

This guide provides the essential methodologies and conceptual frameworks required to systematically evaluate the antifungal profile of this compound.

Antifungal Spectrum of Activity of this compound

A comprehensive review of the scientific literature reveals a lack of specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of fungal pathogens. To facilitate and standardize future research in this area, the following table provides a template for the systematic presentation of antifungal susceptibility data.

Data Presentation: Antifungal Activity of this compound (Template)

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Method | Reference |

| Candida albicans | ATCC 90028 | CLSI M27 | ||||

| Candida glabrata | ATCC 90030 | CLSI M27 | ||||

| Candida parapsilosis | ATCC 22019 | CLSI M27 | ||||

| Candida krusei | ATCC 6258 | CLSI M27 | ||||

| Cryptococcus neoformans | ATCC 90112 | CLSI M27 | ||||

| Aspergillus fumigatus | ATCC 204305 | CLSI M38 | ||||

| Aspergillus flavus | ATCC 204304 | CLSI M38 | ||||

| Aspergillus niger | ATCC 16404 | CLSI M38 | ||||

| Fusarium solani | CLSI M38 | |||||

| Rhizopus oryzae | CLSI M38 |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The use of standardized reference strains (e.g., from ATCC) is crucial for inter-laboratory comparability of results.

Experimental Protocols for Antifungal Susceptibility Testing

The determination of the in vitro antifungal activity of a compound is fundamental to defining its spectrum of activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized reference methods for antifungal susceptibility testing of yeasts and filamentous fungi. The broth microdilution method is the most commonly used technique.

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3.2)

This method is employed for determining the MICs of antifungal agents against yeast species such as Candida and Cryptococcus.

a. Inoculum Preparation:

-

Yeast isolates are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 24-48 hours to ensure viability and purity.

-

A suspension of the yeast cells is prepared in sterile saline.

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

b. Assay Procedure:

-

The antifungal agent (this compound) is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

The standardized yeast inoculum is added to each well.

-

The plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38/EUCAST E.Def 9.3.2)

This method is used for determining the MICs of antifungal agents against molds like Aspergillus, Fusarium, and Rhizopus.

a. Inoculum Preparation:

-

Filamentous fungi are grown on potato dextrose agar at 35°C for 5-7 days to induce sporulation.

-

Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

The conidial suspension is filtered to remove hyphal fragments and the concentration is adjusted to 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.

b. Assay Procedure:

-

The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

The standardized conidial inoculum is added to each well.

-

The plates are incubated at 35°C for 48-72 hours.

-

The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.

Generalized Workflow for Antifungal Drug Discovery and Evaluation

Given the absence of a defined mechanism of action for this compound in fungi, a generalized workflow for the discovery and evaluation of a novel antifungal agent is presented below. This workflow outlines the logical progression from initial screening to mechanism of action studies.

Caption: Generalized workflow for the discovery and evaluation of a novel antifungal compound.

Conclusion

This compound presents an intriguing candidate for further investigation as a novel antifungal agent. This technical guide acknowledges the current gap in publicly available data regarding its antifungal spectrum and mechanism of action. By providing standardized experimental protocols and a conceptual workflow, this document aims to equip researchers with the necessary tools to systematically evaluate the therapeutic potential of this compound. Future studies focused on generating robust quantitative data on its antifungal activity and elucidating its molecular target(s) will be crucial in determining its clinical utility. The frameworks presented herein are intended to guide these research efforts and contribute to the development of the next generation of antifungal therapies.

References

- 1. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Aranorosin's Biological Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The emergence of multidrug-resistant strains necessitates the exploration of novel therapeutic agents. Aranorosin, a metabolite produced by the fungus Pseudoarachniotus roseus, has been identified as a compound with activity against MRSA. This technical guide provides a comprehensive overview of the known biological activity of this compound against MRSA, focusing on its mechanism of action, and presents detailed, representative experimental protocols for its evaluation. While quantitative data on the standalone anti-MRSA activity of this compound is limited in publicly available literature, its primary significance lies in its ability to resensitize MRSA to aminoglycoside antibiotics.

Core Mechanism of Action: Inhibition of AAC(6')/APH(2")

The principal mechanism by which this compound exerts its effect on MRSA is through the inhibition of the bifunctional enzyme AAC(6')/APH(2"). This enzyme is a key determinant of aminoglycoside resistance in many clinical isolates of MRSA. It inactivates aminoglycoside antibiotics, such as arbekacin, through acetylation and phosphorylation. By inhibiting this enzyme, this compound effectively circumvents this resistance mechanism, restoring the efficacy of aminoglycosides.[1]

Signaling Pathway of this compound's Action

Currently, there is no publicly available scientific literature detailing the impact of this compound on specific signaling pathways within MRSA. Its known mechanism is direct enzyme inhibition rather than modulation of bacterial signaling cascades.

Quantitative Data

Table 1: Reported Biological Activity of this compound against MRSA

| Parameter | Target | Reported Effect | Source |

| Enzymatic Inhibition | Bifunctional enzyme AAC(6')/APH(2") | Inhibition of enzymatic activity, leading to the reversal of arbekacin resistance. | [1] |

Note: Specific IC50 values for the inhibition of AAC(6')/APH(2") by this compound are not detailed in the available literature.

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the biological activity of this compound against MRSA. These are based on established methodologies and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[2][3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

-

This compound stock solution of known concentration

-

MRSA isolates (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: a. Prepare serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity. b. Include a positive control (MRSA in CAMHB without this compound) and a negative control (CAMHB only).

-

Inoculation: a. Add 100 µL of the standardized MRSA inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the MRSA strain. This can be assessed visually or with a microplate reader.

Inhibition Assay for AAC(6')/APH(2")

This protocol is a representative method for determining the inhibitory activity of this compound against the aminoglycoside-modifying enzyme AAC(6')/APH(2").

Objective: To quantify the inhibition of AAC(6')/APH(2") activity by this compound.

Materials:

-

Purified recombinant AAC(6')/APH(2") enzyme

-

This compound

-

Arbekacin (or another aminoglycoside substrate)

-

Acetyl-CoA

-

ATP

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 412 nm

-

96-well microtiter plates

Procedure:

-

Reaction Mixture Preparation: a. In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of arbekacin, and varying concentrations of this compound. b. Include a control reaction with no this compound and a blank with no enzyme.

-

Enzyme Reaction Initiation: a. Add a fixed concentration of the purified AAC(6')/APH(2") enzyme to each well to start the reaction. b. Simultaneously, add Acetyl-CoA and ATP to initiate both the acetyltransferase and phosphotransferase activities.

-

Detection of Acetyltransferase Activity: a. The acetyltransferase activity releases Coenzyme A (CoA-SH). b. Add DTNB to the reaction. DTNB reacts with the sulfhydryl group of CoA-SH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.

-

Measurement: a. Monitor the increase in absorbance at 412 nm over time. The rate of this increase is proportional to the acetyltransferase activity of the enzyme.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

Conclusion and Future Directions

This compound demonstrates a clear and targeted biological activity against MRSA by inhibiting the key resistance enzyme AAC(6')/APH(2"). This mechanism of action makes it a promising candidate for use in combination therapy with aminoglycoside antibiotics to combat resistant infections. However, there is a notable gap in the scientific literature regarding its standalone efficacy against MRSA, with a lack of published MIC and IC50 values.

Future research should focus on:

-

Determining the MICs of this compound against a broad panel of clinical MRSA isolates.

-

Quantifying the IC50 of this compound for the inhibition of purified AAC(6')/APH(2").

-

Investigating the potential for this compound to affect other cellular processes or signaling pathways in MRSA.

-

Exploring the in vivo efficacy of this compound in animal models of MRSA infection, both alone and in combination with aminoglycosides.

A more thorough understanding of this compound's anti-MRSA properties will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Initial Studies on Aranorosin's Anticancer Properties: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aranorosin, a microbial metabolite, has been identified as a promising, albeit under-documented, anticancer agent. Initial research highlights its role as an inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death. This technical guide synthesizes the currently available data on this compound and its more potent derivative, K050, focusing on their mechanism of action and the foundational experimental findings. While comprehensive quantitative data and detailed in vivo studies remain elusive in publicly accessible literature, this paper provides a framework for understanding this compound's potential and outlines the key experimental methodologies for its further investigation.

Introduction to this compound

This compound is a naturally occurring compound that has garnered interest for its potential therapeutic properties. Early studies have pinpointed its activity as an inhibitor of the anti-apoptotic functions regulated by the Bcl-2 protein.[1] Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies. By targeting Bcl-2, this compound and its derivatives represent a potential strategy to induce apoptosis in malignant cells.

Mechanism of Action: Inhibition of Bcl-2

The primary mechanism of this compound's anticancer activity is the inhibition of the anti-apoptotic protein Bcl-2.[1] Bcl-2 prevents apoptosis by sequestering pro-apoptotic proteins, thereby inhibiting the permeabilization of the outer mitochondrial membrane.

Based on the initial findings, a more potent derivative of this compound, named K050, was synthesized.[1] Studies have shown that K050 can induce apoptosis in cell lines that overexpress Bcl-2, particularly when used in combination with other agents like an anti-Fas antibody.[1] The inhibition of Bcl-2 by K050 leads to a cascade of downstream events characteristic of the intrinsic apoptosis pathway.[1]

Signaling Pathway

The inhibition of Bcl-2 by this compound or its derivative K050 initiates the intrinsic apoptotic pathway. The key steps identified in initial studies are:

-

Bcl-2 Inhibition: this compound/K050 binds to Bcl-2, preventing it from inhibiting pro-apoptotic proteins.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The inhibition of Bcl-2 leads to MOMP.

-

Loss of Mitochondrial Transmembrane Potential: A direct consequence of MOMP is the dissipation of the mitochondrial membrane potential.

-

Release of Apoptogenic Factors: Cytochrome c and other pro-apoptotic factors are released from the mitochondria into the cytosol.

-

Caspase Activation: The released cytochrome c leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway.

-

Execution of Apoptosis: Activated caspase-9 then activates downstream executioner caspases (e.g., caspase-3), leading to the characteristic morphological changes of apoptosis.

This compound's mechanism of action via Bcl-2 inhibition.

Quantitative Data

Despite extensive searches of publicly available scientific literature, specific IC50 values for this compound and its derivative K050 against a panel of human cancer cell lines could not be located. The seminal study identifying this compound as a Bcl-2 inhibitor did not provide this quantitative data in its abstract, and the full text was not accessible. Therefore, a comprehensive table of IC50 values cannot be provided at this time.

Table 1: In Vitro Cytotoxicity of this compound and K050 (Data Not Available)

| Cell Line | Cancer Type | This compound IC50 (µM) | K050 IC50 (µM) |

|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed experimental protocols specific to the studies on this compound are not publicly available. However, this section provides detailed, representative methodologies for the key experiments that would be crucial for the characterization of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound or K050 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Replace the medium in the 96-well plate with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with this compound or K050 at the desired concentrations for a specified time (e.g., 24, 48 hours).

-

-

Cell Harvesting and Washing:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction:

-

Treat cells with this compound or K050.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-9, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Studies

No in vivo studies on the anticancer properties of this compound or K050 have been found in the public domain. Future research should focus on evaluating the efficacy and toxicity of these compounds in preclinical animal models, such as xenograft models using human cancer cell lines.

Conclusion and Future Directions

The initial findings on this compound and its derivative K050 are promising, identifying them as inhibitors of the anti-apoptotic protein Bcl-2. Their ability to induce apoptosis through the intrinsic pathway suggests their potential as anticancer therapeutic agents. However, the lack of comprehensive quantitative data, detailed experimental protocols, and in vivo studies severely limits a thorough evaluation of their therapeutic potential.

Future research should prioritize:

-

Full characterization of in vitro cytotoxicity: Determining the IC50 values of this compound and K050 against a broad panel of cancer cell lines.

-

Detailed mechanistic studies: Elucidating the precise binding mode of this compound to Bcl-2 and further dissecting the downstream signaling events.

-

Investigation of cell cycle effects: Determining if this compound or K050 induce cell cycle arrest.

-

In vivo efficacy and toxicity studies: Evaluating the antitumor activity and safety profile of these compounds in preclinical animal models.

The information presented in this whitepaper serves as a foundation for further investigation into this potentially valuable class of anticancer compounds. The detailed experimental protocols provided offer a roadmap for researchers to systematically evaluate the therapeutic promise of this compound and its derivatives.

References

Elucidation of the Stereochemistry of Aranorosin: A Technical Guide

Introduction

Aranorosin, an antibiotic isolated from the fungus Pseudoarachniotus roseus, exhibits a complex and challenging molecular architecture characterized by a novel 1-oxaspiro[1][2]decane ring system.[3] Its potent antibiotic, antifungal, and antineoplastic activities have spurred significant interest within the scientific community, leading to extensive efforts to fully characterize its structure, including the precise three-dimensional arrangement of its atoms.[4] The initial elucidation of this compound's gross structure and the relative stereochemistry of its tetracyclic core was accomplished through a combination of NMR spectroscopy, mass spectrometry, and chemical studies.[4] However, the definitive assignment of the absolute stereochemistry and the configuration of the C-6' methyl substituent in the side chain remained a critical challenge that was ultimately resolved through total synthesis. This guide provides an in-depth overview of the key experimental data and methodologies employed in the complete stereochemical elucidation of this compound.

Data Presentation: Spectroscopic and Physical Data

The stereochemical analysis of this compound and its synthetic intermediates relied on a variety of quantitative measurements. The following table summarizes key data that were instrumental in assigning the relative and absolute configurations.

| Compound | Specific Rotation [α]D | Key ¹H-¹H Coupling Constants (J, Hz) | Key NOE Correlations | Reference |

| Natural this compound | +139 (c 0.5, CHCl₃) | JH-2,H-3 = 4.0; JH-3,H-4 = 2.5; JH-6,H-7 = 4.0; JH-9,H-10 = 4.0 | H-2/H-6, H-2/H-10 | |

| Synthetic this compound | +140 (c 0.5, CHCl₃) | Consistent with natural product | Consistent with natural product | |

| 6'-epi-Aranorosin | +118 (c 0.5, CHCl₃) | Side chain couplings differ | - | |

| This compound nucleus model | Not reported | - | - |

Experimental Protocols

The determination of this compound's stereochemistry was a multi-faceted process involving several key experimental techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Configuration

The relative stereochemistry of the tetracyclic nucleus of this compound was primarily determined using one- and two-dimensional NMR techniques.

-

Sample Preparation: Samples of natural and synthetic this compound were dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: High-field NMR spectrometers (typically 300 MHz or higher) were used to acquire ¹H and ¹³C NMR spectra.

-

Key Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment was used to establish the proton-proton connectivity within the molecule, confirming the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments were crucial for determining the spatial proximity of protons. Key NOE correlations, such as those between H-2, H-6, and H-10, established the cis relationship of the two epoxide rings and the hydroxyl group on the same face of the cyclohexanone ring.

-

J-Coupling Analysis: The magnitudes of proton-proton coupling constants (J-values) provided information about the dihedral angles between adjacent protons, further corroborating the stereochemical assignments within the ring system.

-

2. Total Synthesis for Absolute Stereochemistry

The unambiguous determination of this compound's absolute stereochemistry was achieved through its total synthesis from a chiral starting material of known absolute configuration.

-

Chiral Starting Material: The synthesis commenced from a derivative of L-tyrosine, which set the absolute stereochemistry of the side chain.

-

Key Stereocontrolled Reactions:

-

Sharpless Asymmetric Epoxidation: This reaction was employed to introduce one of the epoxide moieties with a defined stereochemistry.

-

Substrate-Directed Epoxidation: The stereochemistry of the second epoxidation was controlled by the existing stereocenters in the molecule, leading to the formation of the cis-diepoxide.

-

-

Comparison with Natural Product: The final synthetic product was extensively characterized and its spectroscopic data (NMR, IR, MS) and specific rotation were compared to those of natural this compound. The matching of these data confirmed the absolute configuration of the natural product. The synthesis of 6'-epi-aranorosin, which showed different spectroscopic and physical properties, further solidified the assignment.

3. X-ray Crystallography of a Model System

To further confirm the relative stereochemistry of the core structure, a synthetic model system of the this compound nucleus was subjected to single-crystal X-ray diffraction analysis.

-

Crystal Growth: Crystals of the model compound, 2-hydroxy-6,7;9,10-cis,cis-diepoxy-1-oxaspiro[4.5]decan-8-one, were grown from a suitable solvent system.

-

Data Collection: X-ray diffraction data were collected using a diffractometer.

-

Structure Solution and Refinement: The collected data were used to solve and refine the crystal structure, providing precise atomic coordinates.

-

Results: The X-ray structure analysis unequivocally confirmed the syn arrangement of the two epoxide rings and the lactol oxygen atom relative to the cyclohexanone ring, which was found to adopt a boat conformation.

Visualizations

Logical Workflow for Stereochemical Elucidation

The following diagram illustrates the logical progression of experiments and reasoning that led to the complete stereochemical assignment of this compound.

Caption: Workflow for the elucidation of this compound's stereochemistry.

The elucidation of this compound's stereochemistry serves as a prime example of the synergistic application of modern analytical and synthetic techniques. While NMR spectroscopy was pivotal in deciphering the relative configuration of the complex tetracyclic core, the unambiguous assignment of the absolute stereochemistry was only made possible through the elegant execution of an asymmetric total synthesis. The synthesis not only confirmed the structure of the natural product but also provided access to stereoisomers, which were crucial for verifying the stereochemical assignments. This comprehensive approach has provided a solid foundation for future investigations into the biological activity and structure-activity relationships of this compound and its analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. This compound, a novel antibiotic from Pseudoarachniotus roseus. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The total synthesis of the diepoxycyclohexanone antibiotic this compound and novel synthetic analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Aranorosin: A Novel Strategy to Counter Arbekacin Resistance in Methicillin-Resistant Staphylococcus aureus

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Arbekacin, a potent aminoglycoside antibiotic, has been a crucial tool in combating severe MRSA infections. However, the emergence of arbekacin resistance, primarily mediated by the bifunctional aminoglycoside-modifying enzyme AAC(6')/APH(2''), threatens its clinical efficacy. This whitepaper details the role of Aranorosin, a novel natural product, in circumventing this resistance mechanism. This compound acts as a direct inhibitor of the AAC(6')/APH(2'') enzyme, thereby restoring the susceptibility of resistant MRSA strains to arbekacin. This guide provides a comprehensive overview of the mechanism of action, presents illustrative quantitative data on the synergistic interaction, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction to Arbekacin and Resistance in MRSA

Arbekacin is a semi-synthetic aminoglycoside antibiotic derived from dibekacin.[1] Its primary mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and leads to cell death.[2][3] Arbekacin has demonstrated significant efficacy against MRSA and is a frontline treatment for serious infections such as pneumonia and sepsis caused by this pathogen.[1][4]

The most significant mechanism of resistance to arbekacin in MRSA is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). The key AME responsible for high-level arbekacin resistance is a bifunctional enzyme known as 6'-N-aminoglycoside acetyltransferase/2''-O-aminoglycoside phosphotransferase, or AAC(6')/APH(2''). This enzyme catalyzes the acetylation and/or phosphorylation of arbekacin, rendering it unable to bind to its ribosomal target.

This compound: A Synergistic Partner to Arbekacin

This compound is a natural product that has been identified as a potent inhibitor of the AAC(6')/APH(2'') enzyme. By directly targeting and inactivating this resistance-conferring enzyme, this compound restores the antibacterial activity of arbekacin against resistant MRSA strains. This synergistic relationship offers a promising therapeutic strategy to overcome acquired arbekacin resistance.

Mechanism of Action

The proposed mechanism for this compound's synergistic activity with arbekacin is the direct inhibition of the AAC(6')/APH(2'') enzyme. This prevents the modification of arbekacin, allowing the antibiotic to reach its ribosomal target and exert its bactericidal effects.

Mechanism of this compound's Synergistic Action.

Quantitative Data on Synergistic Activity

Note: The following data is illustrative and representative of expected results from synergy and enzyme inhibition studies. The full text of the primary research article containing the original data was not accessible.

Minimum Inhibitory Concentration (MIC) and Synergy Testing

The synergistic effect of this compound and arbekacin can be quantified by determining the MIC of each compound alone and in combination against arbekacin-resistant MRSA. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Table 1: Illustrative MICs and FIC Index for Arbekacin and this compound against Arbekacin-Resistant MRSA

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index* | Interpretation |

| Arbekacin | 64 | 4 | 0.5625 | Synergy |

| This compound | 16 | 8 |

*FIC Index = (MIC of Arbekacin in combination / MIC of Arbekacin alone) + (MIC of this compound in combination / MIC of this compound alone). A FIC index of ≤ 0.5 is considered synergistic.

Enzyme Inhibition Assay

The direct inhibitory effect of this compound on the AAC(6')/APH(2'') enzyme can be measured through an in vitro enzyme assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Illustrative IC50 of this compound against AAC(6')/APH(2'')

| Inhibitor | Enzyme | IC50 (µM) |

| This compound | Recombinant AAC(6')/APH(2'') | 5.2 |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strain: An arbekacin-resistant strain of S. aureus expressing the aac(6')/aph(2'') gene.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Preparation of Antimicrobials: Prepare stock solutions of arbekacin and this compound. Serially dilute the compounds in CAMHB in a 96-well microtiter plate.

-

Incubation: Inoculate the wells with the bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

This assay is used to determine the FIC index.

-

Plate Setup: In a 96-well microtiter plate, serially dilute arbekacin horizontally and this compound vertically. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination from the wells showing no visible growth. Calculate the FIC for each well with no growth using the formula: FIC = (Concentration of drug A in well / MIC of drug A alone) + (Concentration of drug B in well / MIC of drug B alone). The FIC index is the lowest FIC value obtained.

Experimental Workflow for Checkerboard Synergy Assay.

AAC(6')/APH(2'') Enzyme Inhibition Assay

This is a representative protocol for a non-radioactive, spectrophotometric enzyme inhibition assay.

-

Enzyme and Substrates: Use purified recombinant AAC(6')/APH(2'') enzyme. The substrates will be arbekacin, acetyl-CoA (for the acetyltransferase activity), and ATP (for the phosphotransferase activity).

-

Reaction Buffer: A suitable buffer (e.g., HEPES or Tris-HCl) at an optimal pH for enzyme activity.

-

Assay Principle: The consumption of acetyl-CoA or ATP can be coupled to a colorimetric or fluorometric detection system. For example, the release of Coenzyme A from the acetyltransferase reaction can be detected using Ellman's reagent (DTNB).

-

Procedure: a. In a microplate, add the reaction buffer, arbekacin, and varying concentrations of this compound. b. Initiate the reaction by adding the AAC(6')/APH(2'') enzyme and acetyl-CoA (or ATP). c. Monitor the change in absorbance or fluorescence over time at a specific wavelength.

-

Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Logical Relationships and Conclusion

The synergistic interaction between this compound and arbekacin is based on a clear logical relationship: arbekacin resistance in MRSA is dependent on the activity of the AAC(6')/APH(2'') enzyme, and this compound directly inhibits this enzyme.

Logical Flow of this compound Action.

References

- 1. This compound circumvents arbekacin-resistance in MRSA by inhibiting the bifunctional enzyme AAC(6')/APH(2″) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the bifunctional aminoglycoside-resistance enzyme AAC(6′)-Ie-APH(2′′)-Ia revealed by crystallographic and small-angle X-ray scattering analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Core Structure of Aranorosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aranorosin, a fungal metabolite isolated from Pseudoarachniotus roseus, presents a formidable and intriguing molecular architecture. Its potent antibiotic, antifungal, and anticancer properties have spurred significant interest within the scientific community, driving efforts to understand its structure, biosynthesis, and mechanism of action. This technical guide provides an in-depth exploration of the core structure of this compound, compiling available quantitative data, experimental methodologies, and a visual representation of its known biological pathways.

Core Structure and Spectroscopic Data

The foundational structure of this compound is a highly substituted 1-oxaspiro[1][2]decane ring system.[3] Its molecular formula has been established as C₂₃H₃₃NO₆. The elucidation of this complex structure was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that were instrumental in the structural determination of this compound.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| Data not available in search results |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

| Mass Spectrometry | m/z | Ion Type |

| Data not available in search results |

Note: The specific, quantitative spectroscopic data from the original structure elucidation paper were not available in the performed searches. Researchers are encouraged to consult the primary literature for these detailed values: J Antibiot (Tokyo). 1988 Dec;41(12):1785-94.

Experimental Protocols

The unique and stereochemically rich structure of this compound has made it a challenging target for total synthesis. Several research groups have reported successful total syntheses, confirming the absolute stereochemistry of the natural product.

Key Synthetic Strategies

A notable approach to the total synthesis of this compound involves a stereocontrolled cis-bisepoxidation and a hypervalent iodine-mediated oxidative hydroxylation of a tyrosinal derivative as key steps. While detailed, step-by-step protocols are proprietary to the research laboratories that developed them, the general workflow can be conceptualized as follows:

For detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is essential to refer to the full publications on the total synthesis of this compound.

Biosynthesis of the this compound Core

The biosynthetic pathway of this compound in Pseudoarachniotus roseus has not yet been fully elucidated. Fungal secondary metabolites, particularly those with complex polyketide or non-ribosomal peptide components, are typically synthesized by large, multi-domain enzymes encoded by biosynthetic gene clusters (BGCs).

Extensive searches of genomic and proteomic databases did not yield specific information on the PKS or NRPS gene clusters responsible for this compound biosynthesis in Pseudoarachniotus roseus. It is plausible that the genome of this fungus has not been sequenced or that the specific BGC has yet to be identified and characterized.

A proposed logical pathway for the biosynthesis of a spiro-epoxycyclohexanone core, based on known fungal biosynthetic pathways, can be visualized as follows:

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, and its mechanisms of action are beginning to be understood at the molecular level.

Antibacterial Mechanism of Action

This compound has been shown to circumvent arbekacin-resistance in Methicillin-resistant Staphylococcus aureus (MRSA). It achieves this by inhibiting the bifunctional enzyme aminoglycoside acetyltransferase (AAC(6'))/aminoglycoside phosphotransferase (APH(2'')). This enzyme is a key mediator of resistance to aminoglycoside antibiotics.

Anticancer Mechanism of Action

In the context of cancer, this compound has been identified as an inhibitor of the anti-apoptotic functions regulated by the Bcl-2 protein family. By inhibiting Bcl-2, this compound can promote apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Conclusion